molecular formula C8H8N2 B1585894 6-Methylimidazo[1,2-a]pyridine CAS No. 874-38-4

6-Methylimidazo[1,2-a]pyridine

Cat. No.: B1585894
CAS No.: 874-38-4
M. Wt: 132.16 g/mol
InChI Key: VKVFDPQDGZSLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a methyl group attached at the 6th position of the imidazole ring. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities and potential as therapeutic agents .

Mechanism of Action

Target of Action

6-Methylimidazo[1,2-a]pyridine primarily targets DNA within cells. This compound is known to intercalate into the DNA structure, disrupting the normal function of the genetic material. By inserting itself between the base pairs of DNA, this compound can cause mutations and interfere with DNA replication and transcription processes .

Mode of Action

The interaction of this compound with DNA involves the formation of covalent bonds with nucleophilic sites on the DNA bases. This covalent bonding leads to the formation of DNA adducts, which are bulky lesions that distort the DNA helix. These distortions can block the progression of DNA polymerases during replication and transcription, leading to errors in genetic information processing .

Biochemical Pathways

This compound affects several biochemical pathways, particularly those involved in DNA repair and cell cycle regulation. The presence of DNA adducts triggers the activation of the nucleotide excision repair (NER) pathway, which attempts to remove the adducts and restore normal DNA structure. If the damage is extensive, it can lead to the activation of apoptosis pathways, resulting in programmed cell death .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound influence its bioavailability and overall effectiveness. This compound is absorbed through the gastrointestinal tract and distributed throughout the body, with a preference for tissues with high DNA content. It undergoes metabolic activation in the liver, where it is converted into reactive intermediates that can form DNA adducts. The excretion of this compound and its metabolites occurs primarily through the urine .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of mutations, chromosomal aberrations, and cell death. The formation of DNA adducts can lead to point mutations, insertions, deletions, and other genetic alterations. These mutations can disrupt normal cellular functions and contribute to the development of cancer. Additionally, the activation of apoptosis pathways in response to extensive DNA damage can result in the elimination of damaged cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, acidic conditions can enhance the reactivity of this compound with DNA, increasing the formation of DNA adducts. Similarly, higher temperatures can accelerate the metabolic activation of the compound, leading to increased DNA damage. The presence of antioxidants and other protective agents can mitigate the harmful effects of this compound by neutralizing reactive intermediates .

: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents

Biochemical Analysis

Biochemical Properties

6-Methylimidazo[1,2-a]pyridine plays a role in various biochemical reactions, particularly those involving metabolic activation. It is metabolized by cytochrome P450 enzymes, specifically CYP1A2 and CYP1A1, which convert it into reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially initiating carcinogenesis . The interactions between this compound and these enzymes are critical for its bioactivation and subsequent biological effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to induce DNA damage in liver cells, leading to mutations and potentially contributing to liver cancer . Additionally, it can influence cell signaling pathways, such as the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which plays a role in inflammation and immune responses . The compound also affects gene expression and cellular metabolism, further contributing to its carcinogenic potential.

Molecular Mechanism

The molecular mechanism of this compound involves its bioactivation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind to DNA, forming adducts that cause mutations . Additionally, this compound can inhibit or activate various enzymes, influencing cellular processes such as apoptosis and cell proliferation . Changes in gene expression resulting from these interactions further contribute to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term exposure to this compound has been shown to cause persistent DNA damage and alterations in cellular function . These temporal effects are important for understanding the compound’s potential long-term impact on health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal DNA damage and cellular changes . At higher doses, it can induce significant toxicity, including liver damage and increased risk of cancer . Threshold effects and toxic responses observed in these studies are crucial for determining safe exposure levels.

Metabolic Pathways

This compound is involved in metabolic pathways that include its activation by cytochrome P450 enzymes and subsequent detoxification by phase II enzymes such as glutathione S-transferases . These pathways influence the compound’s metabolic flux and the levels of its metabolites. Understanding these pathways is essential for evaluating the compound’s overall impact on metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions affect its localization and accumulation, influencing its biological activity. The compound’s distribution patterns are important for understanding its potential sites of action and toxicity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It can accumulate in specific compartments or organelles, affecting its activity and function. Understanding its localization is crucial for elucidating its mechanisms of action and potential cellular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an α-bromocarbonyl compound. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures. The process can also be catalyzed by solid support catalysts such as aluminum oxide or titanium tetrachloride . Another method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted organic reactions using dry media. This method is favored due to its simplicity, greater selectivity, rapid synthesis, and environmentally benign nature. The typical procedure involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, resulting in high yields and clean reactions .

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in the synthesis of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylimidazo[1,2-a]pyridine is unique due to its specific structural features and the presence of a methyl group at the 6th position, which imparts distinct chemical and biological properties. This compound’s versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable scaffold in both research and industrial settings .

Properties

IUPAC Name

6-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-2-3-8-9-4-5-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVFDPQDGZSLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377403
Record name 6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-38-4
Record name 6-Methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Methylimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
6-Methylimidazo[1,2-a]pyridine
Reactant of Route 4
6-Methylimidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
6-Methylimidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
6-Methylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.